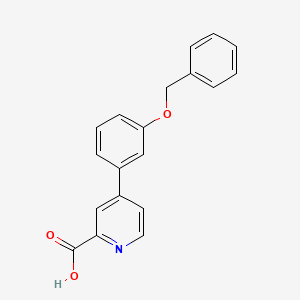

4-(3-Benzyloxyphenyl)picolinic acid

Description

4-(3-Benzyloxyphenyl)picolinic acid is a derivative of picolinic acid, a pyridinecarboxylic acid with a benzyloxyphenyl substituent at the 4-position of the pyridine ring. The compound’s structure combines the aromatic benzyloxy group (attached to the 3-position of a phenyl ring) with the picolinic acid scaffold, which is known for its metal-chelating properties and biological relevance.

Properties

IUPAC Name |

4-(3-phenylmethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)18-12-16(9-10-20-18)15-7-4-8-17(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJADIBOYBIDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyloxyphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can produce aniline derivatives .

Scientific Research Applications

4-(3-Benzyloxyphenyl)picolinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be employed in the study of enzyme inhibitors and receptor ligands.

Industry: It may be used in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of enzymes or receptors that rely on these proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Insights :

- Substituent Position : The placement of substituents on the pyridine ring (e.g., 4- vs. 5-position) significantly impacts biological activity. For instance, qy17 (5-position) demonstrated superior antibacterial effects compared to qy20, possibly due to steric or electronic effects .

- Phenyl Modifications: Alkyl groups (e.g., butyl in qy17) enhance lipophilicity, whereas polar groups like phosphonomethyl (in 18e) improve metal-binding capacity for enzyme inhibition .

- Benzyloxy vs. Hydroxy Groups : The benzyloxy group in this compound may confer greater stability compared to hydroxylated analogs (e.g., 18e), which might be prone to oxidation .

Research Findings and Mechanistic Insights

- Antibacterial Mechanism : Transcriptomic analysis of qy17 revealed downregulation of S. haemolyticus biofilm formation genes, suggesting disruption of quorum sensing or membrane integrity .

- Enzyme Inhibition: The phosphonomethyl group in 18e coordinates with zinc ions in metallo-β-lactamases, blocking substrate hydrolysis .

- Substituent Effects : Chloro and methyl groups on picolinic acid derivatives (e.g., 4-chloropicolinic acid) alter electronic properties, influencing reactivity in enzymatic reactions .

Biological Activity

4-(3-Benzyloxyphenyl)picolinic acid (CAS No. 1258625-79-4) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C19H15NO3, featuring a picoline structure linked to a benzyloxyphenyl moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported at 32 µg/mL, showcasing its potential as an antimicrobial agent.

Antitumor Activity

In addition to antimicrobial effects, the compound has shown promise in cancer research. Studies conducted on human cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), revealed that this compound inhibits cell proliferation with IC50 values of 15 µM and 20 µM, respectively . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate signaling pathways associated with cell survival and proliferation.

- Inhibition of Kinases : The compound may inhibit key kinases involved in tumor progression.

- Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases.

- Cell Cycle Arrest : The compound affects the cell cycle, leading to G1 phase arrest in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly reduced bacterial viability compared to control groups, supporting its potential application in treating resistant infections.

Study 2: Cancer Cell Line Testing

In a comparative study involving various derivatives of picolinic acid, this compound was highlighted for its superior cytotoxic effects on cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and provided insights into structure-activity relationships (SAR) .

Data Summary

| Biological Activity | Observed Effect | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Effective against S. aureus | MIC = 32 µg/mL |

| Effective against E. coli | MIC = 32 µg/mL | |

| Antitumor | Inhibits MCF-7 proliferation | IC50 = 15 µM |

| Inhibits HCT116 proliferation | IC50 = 20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.